2-(1,3-benzodioxol-5-yloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both benzodioxole and benzothiazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of Benzothiazole Moiety: This involves the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the benzodioxole and benzothiazole moieties through an amide bond formation, often using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the amide bond or benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes.
Fluorescent Probes: Used in bioimaging due to its fluorescent properties.
Medicine
Drug Development: Potential use in developing new pharmaceuticals.
Antimicrobial Agents: Exhibits antimicrobial activity against various pathogens.
Industry
Dyes and Pigments: Used in the synthesis of dyes.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: Binds to the active site of enzymes, inhibiting their activity.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE
Uniqueness
- Structural Features : The presence of both benzodioxole and benzothiazole moieties.
- Biological Activity : Exhibits unique biological activities compared to similar compounds.
- Applications : Broader range of applications in various fields.
Properties
Molecular Formula |
C18H16N2O5S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H16N2O5S/c1-2-22-12-3-5-13-16(8-12)26-18(19-13)20-17(21)9-23-11-4-6-14-15(7-11)25-10-24-14/h3-8H,2,9-10H2,1H3,(H,19,20,21) |
InChI Key |
AUJDPSDISLKLBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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